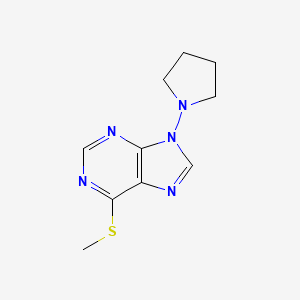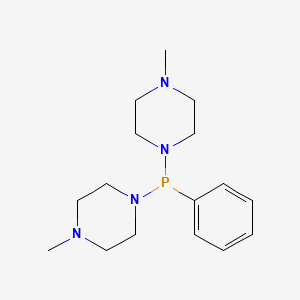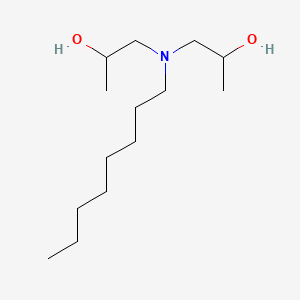
4,7-Dichloro-1,2,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1,2,3-benzothiadiazole is a chemical compound with the molecular formula C6H2Cl2N2S. It is a derivative of benzothiadiazole, featuring two chlorine atoms at the 4th and 7th positions of the benzothiadiazole ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dichloro-1,2,3-benzothiadiazole can be synthesized through several methods, including the reaction of 2,6-dichlorobenzonitrile with thionyl chloride and ammonia. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the benzothiadiazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
4,7-Dichloro-1,2,3-benzothiadiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4,7-Dichloro-1,2,3-benzothiadiazole is compared with other similar compounds, such as 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole. While these compounds share structural similarities, this compound is unique due to the presence of chlorine atoms at specific positions, which influence its chemical reactivity and properties.
Comparison with Similar Compounds
1,2,3-Benzothiadiazole
2,1,3-Benzothiadiazole
Other derivatives of benzothiadiazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
23616-14-0 |
|---|---|
Molecular Formula |
C6H2Cl2N2S |
Molecular Weight |
205.06 g/mol |
IUPAC Name |
4,7-dichloro-1,2,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-2-4(8)6-5(3)9-10-11-6/h1-2H |
InChI Key |
DIVMDGZJKZFXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=NS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)



![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)








